![molecular formula C12H8ClF4N3O3S2 B448633 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE](/img/structure/B448633.png)
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is a complex organic compound with a molecular formula of C12H8ClF4N3O3S2 . This compound is notable for its unique structure, which includes a thiazole ring and multiple fluorine atoms, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 2-chloro-2,3,3,3-tetrafluoropropionyl chloride with 4-(thiazol-2-ylsulfamoyl)aniline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and other functional groups can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring and fluorinated groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigeration and as a solvent.
2-Chloro-2,3,3,3-tetrafluoropropyl methacrylate: Used in polymer synthesis.
2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride: Used in advanced material applications.
Compared to these compounds, 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is unique due to its combination of a thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8ClF4N3O3S2 |
|---|---|
Molekulargewicht |
417.8g/mol |
IUPAC-Name |
2-chloro-2,3,3,3-tetrafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C12H8ClF4N3O3S2/c13-11(14,12(15,16)17)9(21)19-7-1-3-8(4-2-7)25(22,23)20-10-18-5-6-24-10/h1-6H,(H,18,20)(H,19,21) |
InChI-Schlüssel |
CXNGXCIPGWQSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
Löslichkeit |
48.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


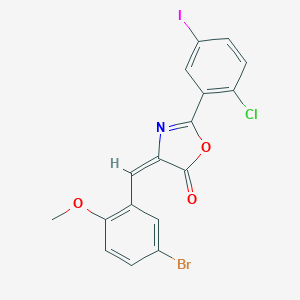
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)

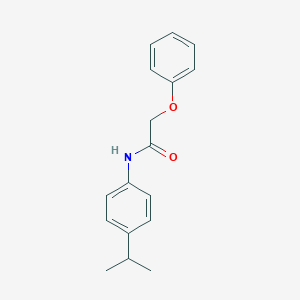
![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
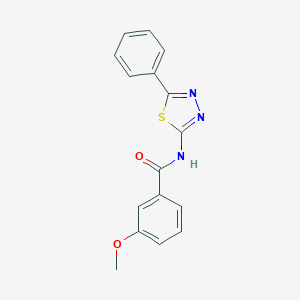
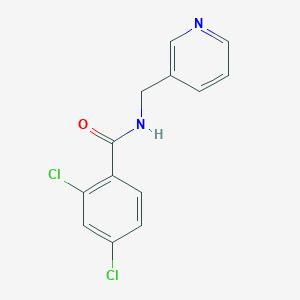
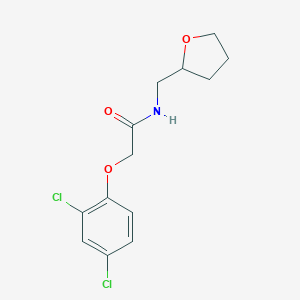
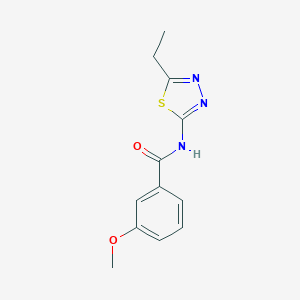
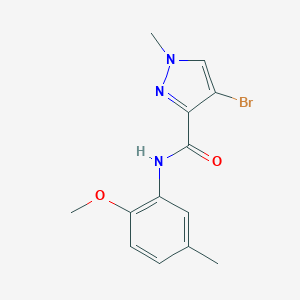
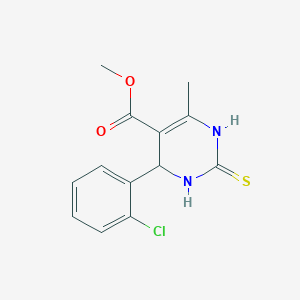

![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
